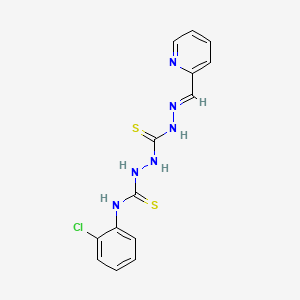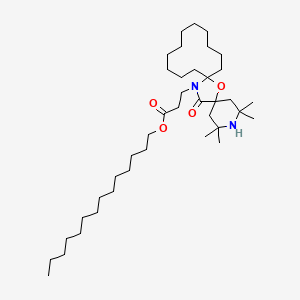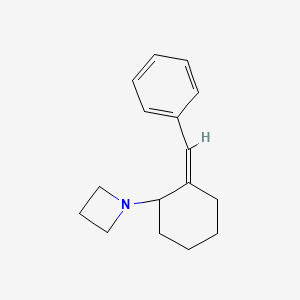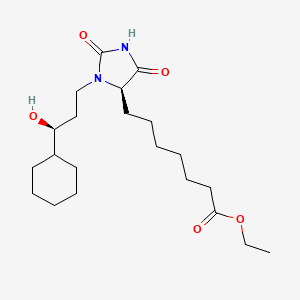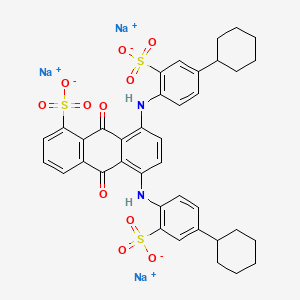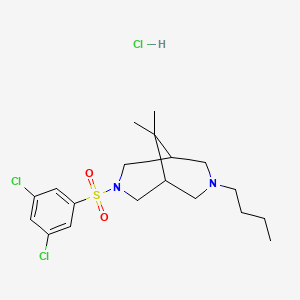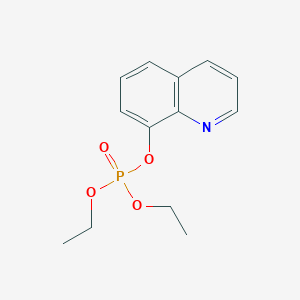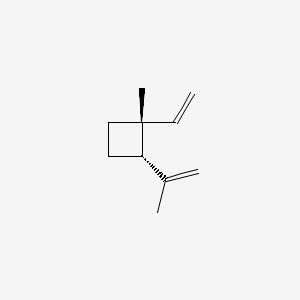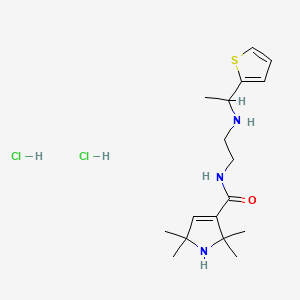
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” typically involves multiple steps, including:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Carboxamide Group: This step involves the reaction of the pyrrole derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Addition of the Tetramethyl Groups:
Attachment of the Thienyl-Ethylamino Group: This step involves the reaction of the intermediate compound with a thienyl-ethylamine derivative under appropriate conditions.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Pyrrole-2,3-diones.
Reduction Products: Amines.
Substitution Products: Halogenated pyrroles, substituted pyrroles.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities and other biochemical processes.
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic Agents: The compound may exhibit pharmacological activities, making it a potential therapeutic agent for various diseases.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be employed in analytical techniques to quantify and identify various substances.
作用机制
The mechanism of action of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” would depend on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activities through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1H-Pyrrole-2-carboxamide: Similar structure but lacks the tetramethyl and thienyl-ethylamino groups.
2,5-Dimethylpyrrole: Lacks the carboxamide and thienyl-ethylamino groups.
N-(2-(1H-Indol-3-yl)ethyl)pyrrole-3-carboxamide: Contains an indole group instead of the thienyl group.
Uniqueness
The uniqueness of “1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((1-(2-thienyl)ethyl)amino)ethyl)-, dihydrochloride” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
93798-80-2 |
|---|---|
分子式 |
C17H29Cl2N3OS |
分子量 |
394.4 g/mol |
IUPAC 名称 |
2,2,5,5-tetramethyl-N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3OS.2ClH/c1-12(14-7-6-10-22-14)18-8-9-19-15(21)13-11-16(2,3)20-17(13,4)5;;/h6-7,10-12,18,20H,8-9H2,1-5H3,(H,19,21);2*1H |
InChI 键 |
DDQCNUCYEIMGSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CS1)NCCNC(=O)C2=CC(NC2(C)C)(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



